2-methoxy-4-{(E)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-chlorobenzoate
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Overview
Description
2-METHOXY-4-{[(5E)-4-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-CHLOROBENZOATE is a complex organic compound that features a thiazolidine ring, a phenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-{[(5E)-4-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-CHLOROBENZOATE typically involves multi-step organic reactions. One common route includes the formation of the thiazolidine ring through the reaction of a suitable aldehyde with a thioamide under acidic conditions. The phenyl group is introduced via a Friedel-Crafts acylation reaction, and the final esterification step involves the reaction with 4-chlorobenzoic acid under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, the compound’s potential as an enzyme inhibitor or a ligand for receptor studies is of interest. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine
Medicinally, the compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an anti-inflammatory or anticancer agent, although further studies are needed to confirm these effects.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials. It can be incorporated into polymers or used as a precursor for the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-{[(5E)-4-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-CHLOROBENZOATE involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The phenyl and benzoate groups may facilitate binding to receptors or other proteins, modulating their function. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXY-4-{[(5E)-4-OXO-3-(PHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-CHLOROBENZOATE
- 2-METHOXY-4-{[(5E)-4-OXO-3-(METHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-CHLOROBENZOATE
Uniqueness
The uniqueness of 2-METHOXY-4-{[(5E)-4-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-CHLOROBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the prop-2-en-1-yl group, in particular, may enhance its reactivity and potential interactions with biological targets compared to similar compounds.
Properties
Molecular Formula |
C21H16ClNO4S2 |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C21H16ClNO4S2/c1-3-10-23-19(24)18(29-21(23)28)12-13-4-9-16(17(11-13)26-2)27-20(25)14-5-7-15(22)8-6-14/h3-9,11-12H,1,10H2,2H3/b18-12+ |
InChI Key |
JFOUQCMRMRMUPA-LDADJPATSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC=C)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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